Cas no 1241995-80-1 (2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate)

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate structure
1241995-80-1 structure
Product Name:2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate
CAS No:1241995-80-1
MF:C19H22N2O4S
MW:374.453983783722
CID:5321548
PubChem ID:9008638
Update Time:2025-07-23

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • STL014116
    • F6609-3975
    • 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate
    • 1241995-80-1
    • AKOS005674649
    • 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl 3-methylthiophene-2-carboxylate
    • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate
    • Inchi: 1S/C19H22N2O4S/c1-14-7-12-26-18(14)19(23)25-13-17(22)21-10-8-20(9-11-21)15-5-3-4-6-16(15)24-2/h3-7,12H,8-11,13H2,1-2H3
    • InChI Key: SRYPANVMBFUBMO-UHFFFAOYSA-N
    • SMILES: S1C=CC(C)=C1C(=O)OCC(N1CCN(C2C=CC=CC=2OC)CC1)=O

Computed Properties

  • Exact Mass: 374.13002836g/mol
  • Monoisotopic Mass: 374.13002836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 87.3Ų

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate Pricemore >>

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Additional information on 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate

Recent Advances in the Study of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate (CAS: 1241995-80-1)

The compound 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate (CAS: 1241995-80-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features combining a piperazine ring with a thiophene carboxylate moiety, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action.

Recent research has focused on the synthesis and optimization of this compound to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the methoxyphenyl and thiophene carboxylate groups could significantly improve the compound's binding affinity to serotonin receptors, particularly the 5-HT1A subtype. This finding suggests potential applications in the treatment of neurological disorders such as anxiety and depression.

In addition to its neurological effects, preliminary in vitro studies have indicated that 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate exhibits promising anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound inhibits the production of pro-inflammatory cytokines in macrophage cells, potentially through modulation of the NF-κB signaling pathway. These results highlight its potential as a lead compound for developing novel anti-inflammatory agents.

Further investigations into the pharmacokinetic profile of this compound have revealed challenges related to its metabolic stability. A recent pharmacokinetic study (European Journal of Pharmaceutical Sciences, 2023) identified rapid hepatic clearance as a limiting factor for its therapeutic use. However, researchers have proposed structural analogs with improved metabolic stability, opening new avenues for drug development.

The safety profile of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate has also been a focus of recent research. Acute toxicity studies in animal models have shown favorable results, with no significant adverse effects observed at therapeutic doses. However, long-term toxicity studies are still ongoing to fully assess its safety profile for potential clinical applications.

Looking forward, the compound's unique chemical structure and diverse biological activities make it a promising candidate for further drug development. Current research efforts are directed towards optimizing its pharmacological properties while minimizing potential side effects. The integration of computational chemistry approaches with experimental validation is expected to accelerate the development of more potent and selective derivatives in the coming years.

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